molecular formula C22H30O2S B1681403 Salirasib CAS No. 162520-00-5

Salirasib

カタログ番号 B1681403
CAS番号: 162520-00-5
分子量: 358.5 g/mol
InChIキー: WUILNKCFCLNXOK-CFBAGHHKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salirasib is an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It has been used as a farnesyltransferase inhibitor . Salirasib has shown promise as a cancer drug candidate, interfering with the post-translational modification of Ras .


Synthesis Analysis

The synthesis of Salirasib involves the preparation of S-substituted derivatives of thiosalicylic acid by introducing 1,2,3-triazole as a diversity entry point or by direct alkylation of the thiol .


Molecular Structure Analysis

Salirasib, also known as Farnesylthiosalicylic acid (FTS), is a synthetic small molecule that can block all forms of Ras . It has the empirical formula C22H30O2S .


Chemical Reactions Analysis

Salirasib was administered orally twice daily at doses between 100 and 1000 mg on days 1 to 21 of a 28-day cycle in a clinical trial . The pharmacokinetics was evaluated on days 1 and 21 .


Physical And Chemical Properties Analysis

Salirasib is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 358.54 .

科学的研究の応用

1. Application in Pancreatic Cancer

Salirasib has been explored for its potential in treating pancreatic cancer. A study integrated preclinical and clinical evaluations of Salirasib in pancreatic cancer, revealing its ability to inhibit Ras-dependent cell growth. In both preclinical models and patients with metastatic pancreatic adenocarcinoma, Salirasib showed activity, safety, and modulated Ras signaling in tumors (Laheru et al., 2012).

2. Efficacy in Treating Pancreatic Tumor in Mice

Salirasib demonstrated effectiveness in inhibiting human pancreatic tumor growth in nude mice models. A study developed a method for determining FTS (Salirasib) in plasma and assessed its bioavailability and efficacy in inhibiting tumor growth in a nude mouse model. This study suggested Salirasib's potential for clinical trials (Haklai et al., 2007).

3. First-in-Human Clinical Study for Solid Tumors

A phase I first-in-human trial evaluated Salirasib in patients with advanced cancers. This study focused on the drug's safety and pharmacokinetics, finding that it was well tolerated and recommended for phase II studies at a dose of 600 mg twice daily (Tsimberidou et al., 2009).

4. Lung Cancer Tumor Growth Suppression

Salirasib was also studied for its effect on lung cancer tumor growth. It was found to inhibit the proliferation of human lung cancer cells and enhance the cytotoxic effect of gemcitabine, a chemotherapeutic drug. This study supports the potential of Salirasib as a treatment for lung cancer therapy (Zundelevich et al., 2007).

5. Treatment for Brain Tumors

A study on Salirasib's efficacy in treating brain tumors using convection-enhanced drug delivery in rats indicated its significant decrease in tumor growth rate without observed toxicity. This suggests Salirasib as a promising candidate for clinical application in treating glioblastoma (Goldberg et al., 2008).

6. Refractory Hematologic Malignancies

Salirasib was studied in a phase I trial for patients with refractory hematologic malignancies. The study found Salirasib well tolerated and showed modest activity in these malignancies, making it a potential drug for combination therapy (Badar et al., 2015).

7. Potential in Treating Hepatocarcinoma

Research on Salirasib's impact on hepatocarcinoma cell lines and tumor growth in vivo indicated its inhibition of cell growth through Ras and mTOR inhibition. This positions Salirasib as a potential therapeutic agent for hepatocellular carcinoma (Charette et al., 2010).

8. Repositioning as an Antimalarial Agent

Salirasib has also been repositioned as a potential antimalarial agent. Its structure was repurposed, and analogs were tested for their antiplasmodial activity, showing promising results as starting-point candidates for future antimalarial drug development (Porta et al., 2018).

9. Ras Chaperones Target for Cancer and Immunotherapy

Finally, Salirasib's effect as mediated by targeting Ras chaperones, key coordinators for Ras proper folding and delivery, offers a novel target for cancer therapy. This positions Salirasib as a promising anticancer drug and immune modulator agent (Kloog et al., 2013).

Safety And Hazards

In a clinical trial, Salirasib was found to be safe and well-tolerated in patients, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea . No adverse events led to discontinuation .

将来の方向性

Salirasib is currently undergoing trials in patients with pancreatic cancer and with non-small cell lung cancer, with or without identified K-Ras mutations . The remarkably long progression-free period observed in a clinical trial warrants further investigation . There are also ongoing efforts to develop RAS-inhibitory molecules .

特性

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025654
Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salirasib

CAS RN

162520-00-5
Record name Farnesylthiosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162520-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salirasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salirasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12681
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salirasib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALIRASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salirasib
Reactant of Route 2
Reactant of Route 2
Salirasib
Reactant of Route 3
Salirasib
Reactant of Route 4
Reactant of Route 4
Salirasib
Reactant of Route 5
Salirasib
Reactant of Route 6
Reactant of Route 6
Salirasib

Citations

For This Compound
1,100
Citations
GJ Riely, ML Johnson, C Medina, NA Rizvi… - Journal of Thoracic …, 2011 - Elsevier
… In a phase I trial, salirasib dosing was evaluated in patients … We hypothesized that salirasib would prevent tumor growth or … the efficacy of single-agent salirasib as the initial treatment of …
Number of citations: 155 www.sciencedirect.com
B Rotblat, M Ehrlich, R Haklai, Y Kloog - Methods in enzymology, 2008 - Elsevier
… studies employing farnesylthiosalicylic acid (FTS, Salirasib), a Ras farnesylcysteine mimetic, … Salirasib is currently undergoing trials in patients with pancreatic cancer and with nonsmall …
Number of citations: 122 www.sciencedirect.com
AM Tsimberidou, MA Rudek, D Hong, CS Ng… - Cancer chemotherapy …, 2010 - Springer
… To assess the safety and activity of salirasib in humans, we conducted the first phase I clinical trial of salirasib in patients with solid tumors and lymphoma, excluding multiple myeloma. …
Number of citations: 48 link.springer.com
S Sugita, H Enokida, H Yoshino… - International …, 2018 - spandidos-publications.com
… The tumor suppressive effect of salirasib, a RAS inhibitor, has … potential of targeting HRAS using salirasib and small interfering RNA … Salirasib and siRNA targeting of HRAS inhibited cell …
Number of citations: 31 www.spandidos-publications.com
E Bustinza-Linares, R Kurzrock… - Future Oncology, 2010 - Future Medicine
… of single-agent salirasib), suggesting that salirasib was tolerable at doses up to 600 mg twice daily [57]. These data indicated that further investigation of salirasib in pancreatic cancer in …
Number of citations: 53 www.futuremedicine.com
D Laheru, P Shah, NV Rajeshkumar, F McAllister… - Investigational new …, 2012 - Springer
… salirasib in preclinical models and patients with metastatic pancreatic adenocarcinoma (PDA). Patients and methods In the preclinical study, salirasib … of gemcitabine and salirasib 200–…
Number of citations: 115 link.springer.com
T Badar, JE Cortes, F Ravandi, S O'Brien… - … Myeloma and Leukemia, 2015 - Elsevier
… We report on a phase I study of Salirasib in patients with relapsed/refractory hematologic malignancies. Salirasib was administered orally twice daily on days 1 to 21 of a 28-day cycle in …
Number of citations: 32 www.sciencedirect.com
J Furuse, T Kurata, N Okano, Y Fujisaka… - Cancer Chemotherapy …, 2018 - Springer
Purpose Patients with RAS-positive tumors respond poorly to chemotherapies and have a few treatment options. Salirasib is an oral RAS inhibitor that competitively blocks the …
Number of citations: 29 link.springer.com
R Haklai, G Elad-Sfadia, Y Egozi, Y Kloog - Cancer chemotherapy and …, 2008 - Springer
Background S-trans,trans-farnesylthiosalicylic acid (salirasib, FTS) is a synthetic small molecule that acts as a potent Ras inhibitor. Salirasib inhibits specifically both oncogenically …
Number of citations: 83 link.springer.com
A Zundelevich, G Elad-Sfadia, R Haklai… - Molecular cancer …, 2007 - AACR
… was inhibited by ip administration of salirasib. Po formulated salirasib also inhibited A549 cell tumor growth. Our results suggest that po salirasib may be considered as a potential …
Number of citations: 73 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。